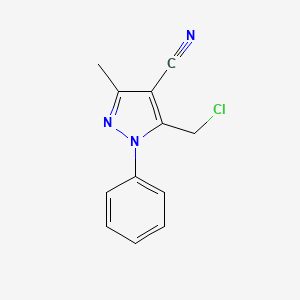

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

CAS No.: 698367-00-9

Cat. No.: VC6772997

Molecular Formula: C12H10ClN3

Molecular Weight: 231.68

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 698367-00-9 |

|---|---|

| Molecular Formula | C12H10ClN3 |

| Molecular Weight | 231.68 |

| IUPAC Name | 5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |

| Standard InChI Key | PVYUIBQPYWMJFH-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2 |

Introduction

Synthetic Methodologies

Vilsmeier-Haack Reaction

Pharmaceutical and Industrial Applications

API Intermediate

MolCore BioPharmatech highlights its role in producing antihypertensive and anticancer agents. The chloromethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties, enhancing drug-like properties .

Biological Activity

Derivatives of this compound exhibit notable cytotoxicity. In a study by El-Arab (2025), pyran and pyridine analogs demonstrated IC₅₀ values of 2.1–8.7 μM against HeLa and MCF-7 cancer cells, with selectivity indices >3 compared to normal fibroblasts .

Table 1: Cytotoxicity Data for Selected Derivatives

| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 4a | 2.1 | 3.4 | 4.2 |

| 11c | 4.5 | 5.8 | 3.8 |

Pharmacological Mechanisms

Kinase Inhibition

Structural analogs, such as 5-amino-1-(4-methylphenyl)pyrazole, act as NPY5 antagonists, suggesting potential anti-obesity applications. The nitrile group may coordinate with kinase ATP-binding sites, inhibiting enzymes like Aurora kinases .

GABA Modulation

Chloromethylpyrazoles exhibit GABAergic activity by modulating chloride ion channels. Compound IV (a related derivative) showed 50% inhibition of insect GABA receptors at 0.1 μM, with minimal mammalian toxicity .

Future Perspectives

Research should prioritize:

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce POCl₃ usage.

-

Targeted Drug Delivery: Conjugating the chloromethyl group to nanoparticles for enhanced tumor specificity.

-

Neuropharmacology: Exploring GABA-A receptor subtype selectivity for anxiolytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume